molecular formula C7H7ClO2S B066615 Methyl 3-chloro-4-methylthiophene-2-carboxylate CAS No. 175137-11-8

Methyl 3-chloro-4-methylthiophene-2-carboxylate

Cat. No. B066615
CAS RN: 175137-11-8
M. Wt: 190.65 g/mol
InChI Key: BUFSIDWTJVUAER-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 175137-11-8 . It has a molecular weight of 190.65 and its IUPAC name is methyl 3-chloro-4-methyl-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClO2S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h3H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-4-methylthiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Organic Semiconductor Development

Methyl 3-chloro-4-methylthiophene-2-carboxylate: plays a significant role in the development of organic semiconductors. Its thiophene derivative structure is integral in the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to facilitate electron mobility makes it a valuable component in creating more efficient and flexible electronic devices .

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, this compound is utilized for synthesizing biologically active molecules with anticancer properties. The thiophene ring, a core structure in many pharmacologically active compounds, is known for its effectiveness in combating various types of cancer cells, making it a target for new anticancer drug development .

Anti-Inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make Methyl 3-chloro-4-methylthiophene-2-carboxylate a potential precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers are exploring its use in creating new formulations that can provide relief from inflammation with fewer side effects .

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial activity, and this compound can be used to develop new antimicrobial agents. Its structural framework is conducive to creating molecules that can inhibit the growth of bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains .

Material Science: Corrosion Inhibitors

In material science, Methyl 3-chloro-4-methylthiophene-2-carboxylate is investigated for its application as a corrosion inhibitor. The thiophene moiety can be incorporated into coatings and materials to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs .

Organic Synthesis: Cross-Coupling Reactions

This compound is also significant in organic synthesis, particularly in cross-coupling reactions. It can serve as a substrate for various metal-catalyzed reactions, leading to the formation of complex thiophene structures that are valuable in further chemical synthesis .

Pharmacodynamics: Modulation of Drug Properties

The methylation effect of Methyl 3-chloro-4-methylthiophene-2-carboxylate can profoundly change the pharmacodynamic properties of drugs. By adding or modifying the methyl group, researchers can alter the drug’s activity, potentially leading to more effective and targeted therapies .

Anesthetic Formulations

Lastly, the compound’s structural similarity to known anesthetics suggests its potential use in developing new anesthetic formulations. Its thiophene core could be modified to enhance its properties as a voltage-gated sodium channel blocker, which is essential for effective anesthesia .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 3-chloro-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFSIDWTJVUAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380566
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175137-11-8
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-11-8
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